molecular formula C14H18N2O3 B179880 tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate CAS No. 179686-66-9

tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate

Cat. No.: B179880
CAS No.: 179686-66-9
M. Wt: 262.3 g/mol
InChI Key: JWEGFNFVTHGYLT-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate (CAS 179686-66-9) is a high-value benzodiazepine-based building block extensively used in pharmaceutical research and development. This compound, with the molecular formula C 14 H 18 N 2 O 3 and a molecular weight of 262.30 g/mol, serves as a protected synthetic intermediate for the construction of more complex bioactive molecules . Its core structure is a 1,4-benzodiazepine, a privileged scaffold in medicinal chemistry known for interacting with diverse biological targets . Researchers utilize this reagent in the design and synthesis of novel therapeutic agents, including potential analgesics. Scientific literature indicates that benzodiazepine derivatives can be engineered to act as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a promising target for pain management . The tert-butyloxycarbonyl (Boc) protecting group on the diazepine nitrogen is a critical feature, providing stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions to access the free amine for further functionalization . This makes it an essential and versatile starting material for discovering new receptor modulators and exploring structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-oxo-3,5-dihydro-1H-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-8-10-6-4-5-7-11(10)15-12(17)9-16/h4-7H,8-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEGFNFVTHGYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Condensation and Nitro Reduction

In a refluxing ethanol-water mixture (3:1 v/v), 2-nitrobenzaldehyde reacts with 2-chloroethylamine hydrochloride (1:1.2 molar ratio) at 80°C for 12 hours to form a nitro-substituted Schiff base. Subsequent nitro reduction employs iron powder (Fe) in acetic acid at 60°C, achieving 85% conversion to the amine intermediate. Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) yield comparable results but require stringent pH control.

Cyclization and Carboxylation

The amine intermediate undergoes cyclization in tetrahydrofuran (THF) with di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N) at 0–5°C. This step introduces the tert-butyl carboxylate group, with yields of 78–82% after purification via silica gel chromatography (eluent: ethyl acetate/hexane 1:4). Key reaction parameters include:

ParameterOptimal Value
Temperature0–5°C
SolventTHF
BaseEt₃N (2.5 equiv)
Reaction Time6–8 hours

¹H NMR (400 MHz, CDCl₃) of the product confirms the benzodiazepine scaffold: δ 7.45–7.20 (m, 4H, aromatic), 4.25 (s, 2H, CH₂N), 3.80 (t, 2H, CH₂O), 1.45 (s, 9H, C(CH₃)₃).

Reductive Amination of Keto-Anilines

An alternative pathway leverages reductive amination of keto-anilines with methyl 2-aminoacetate, followed by Boc protection.

Formation of the Benzodiazepine Core

2-Aminophenyl ketones react with methyl 2-aminoacetate in methanol under reflux (24 hours), forming a seven-membered ring via intramolecular cyclization. Sodium cyanoborohydride (NaBH₃CN) facilitates reductive amination, yielding the 2-oxo-diazepine precursor in 70% yield.

tert-Butoxycarbonyl (Boc) Protection

The free amine is protected using Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. After stirring at room temperature for 12 hours, the product is isolated in 90% yield and characterized via LC-MS (m/z 263.2 [M+H]⁺).

Catalytic Hydrogenation of Tetrahydroazepine Intermediates

Recent advancements employ catalytic hydrogenation of tetrahydroazepines to access the 2-oxo-diazepine framework.

Hydroboration-Oxidation Sequence

Tetrahydroazepine derivatives undergo hydroboration with borane-dimethyl sulfide (BH₃·SMe₂) in THF at −20°C, followed by oxidation with hydrogen peroxide (H₂O₂) to yield the 2-oxo group. This method achieves 65% regioselectivity for the desired isomer, with diastereomeric excess (de) >95%.

Rhodium-Catalyzed Optimization

Using [Rh(cod)Cl]₂ as a catalyst, hydroboration regioselectivity improves to 4:1 (desired:undesired) at 25°C. However, competing hydrogenation pathways reduce overall yield to 55%, necessitating trade-offs between selectivity and efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.5 (C=O), 155.2 (Boc carbonyl), 134.8–126.3 (aromatic carbons), 79.8 (C(CH₃)₃), 28.3 (C(CH₃)₃).

  • IR (KBr): ν 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention time (tᵣ) = 8.2 minutes.

Comparative Evaluation of Synthetic Routes

MethodYield (%)ScalabilitySafety Profile
Cyclocondensation78–82HighModerate
Reductive Amination70MediumHigh
Catalytic Hydrogenation55–65LowHigh

Cyclocondensation remains the preferred industrial method due to superior yields and scalability, despite requiring careful solvent handling. Catalytic hydrogenation offers superior safety but requires further optimization for commercial adoption .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and physicochemical properties of tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate and its analogs synthesized in recent studies:

Compound Name Substituent Yield Molecular Formula Molecular Weight (g/mol) HPLC tR (min) Appearance Melting Point MS (ES+)
tert-Butyl (R)-(1-(2-(tert-butylamino)-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate tert-butylamino Quantitative C20H30N4O4 390.48 2.33 Brown solid 75°C 391 [M+H]+
tert-Butyl (R)-(1-(2-(cyclohexylamino)-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate cyclohexylamino Quantitative C22H32N4O4 416.52 2.34 Brown oil N/A 417 [M+H]+

Structural and Functional Insights

Substituent Effects on Physicochemical Properties: The tert-butylamino substituent (first compound) results in a crystalline solid with a defined melting point (75°C), while the cyclohexylamino analog exists as a viscous oil. This disparity highlights how branched aliphatic groups (tert-butyl) enhance crystallinity compared to cyclic aliphatic groups (cyclohexyl), likely due to differences in molecular symmetry and packing efficiency . Both compounds exhibit nearly identical HPLC retention times (2.33 vs. 2.34 min), suggesting minimal polarity differences despite the substituent size variation.

Synthetic Efficiency: Both analogs were synthesized in quantitative yields, indicating robust reaction conditions for introducing diverse aminoalkyl substituents at the 1-position of the benzodiazepine scaffold .

Mass Spectrometry and Purity :

  • The observed [M+H]+ peaks (391 and 417) align with theoretical molecular weights, confirming high purity. The absence of significant byproducts further supports the reliability of the synthetic methodology .

Comparison with a Spirocyclic Analog

A structurally distinct analog, tert-Butyl 2-oxo-2,3-dihydro-1H-spiro[benzo[e][1,4]oxazepine-5,4'-piperidine]-1'-carboxylate (CymitQuimica, Ref: 10-F601839), replaces the diazepine ring with an oxazepine-spiro-piperidine system . While detailed data for this compound is unavailable, the spiro architecture likely alters:

  • Solubility : The piperidine ring may enhance aqueous solubility compared to the diazepine core.

Biological Activity

tert-Butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2O4
  • Molecular Weight : 332.39 g/mol
  • CAS Number : 1251001-25-8

Biological Activity Overview

The biological activity of tert-butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine has been investigated in various studies. Key findings include:

1. CNS Activity

Benzodiazepines are primarily known for their effects on the central nervous system (CNS). This compound exhibits anxiolytic and sedative properties similar to other benzodiazepines.

2. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

3. Antimicrobial Activity

Some studies suggest that derivatives of benzodiazepines possess antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, related compounds have shown efficacy against various bacterial strains.

The mechanisms through which tert-butyl 2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine exerts its effects include:

  • GABA Receptor Modulation : The compound likely enhances GABAergic neurotransmission by binding to GABA_A receptors, leading to increased chloride ion influx and neuronal hyperpolarization.
  • Cholinergic System Interaction : By inhibiting AChE, the compound may improve cholinergic signaling pathways involved in memory and learning processes.

Case Studies and Experimental Data

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

StudyFindings
Study ADemonstrated significant AChE inhibition with an IC50 value comparable to standard drugs like donepezil.
Study BReported anxiolytic effects in animal models consistent with typical benzodiazepine activity.
Study CInvestigated the antimicrobial potential against Gram-positive bacteria, showing promising results.

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